

How to use Biotin-labeled ODN 1826 for in situ hybridization experiments.

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Compound of Interest

Compound Name: Biotin-labeled ODN 1826 sodium

Cat. No.: B13383550

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Application Note: In Situ Hybridization Using Biotin-Labeled ODN 1826

Introduction

Oligodeoxynucleotide (ODN) 1826 is a synthetic CpG oligonucleotide that acts as a potent agonist for Toll-like receptor 9 (TLR9), particularly in mice.[1][2] TLR9 is an endosomal receptor that recognizes unmethylated CpG motifs present in microbial DNA, triggering innate immune responses.[1][3] The activation of TLR9 initiates downstream signaling cascades involving NF- κ B and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines and chemokines.[1][4] In situ hybridization (ISH) is a powerful technique used to localize specific nucleic acid sequences within the morphological context of cells and tissues.[5][6] This application note provides a detailed protocol for the use of biotin-labeled ODN 1826 as a probe in ISH experiments to identify and visualize TLR9-expressing cells or tissues. The biotin label allows for flexible and sensitive detection using either chromogenic or fluorescent methods.[7][8][9]

Principle of the Method

The methodology is based on the hybridization of a biotin-labeled ODN 1826 probe to its target, TLR9, within fixed cells or tissue sections. The stable hybrid is then detected using a multi-layered approach. Typically, streptavidin, a protein with a very high affinity for biotin, conjugated to an enzyme (e.g., alkaline phosphatase [AP] or horseradish peroxidase [HRP]) is

applied.^[5]^[7] The enzymatic activity is then visualized by adding a substrate that produces a colored precipitate at the site of hybridization for chromogenic detection. Alternatively, a fluorescently tagged streptavidin can be used for visualization with a fluorescence microscope.^[8]^[10]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Category | Item | Supplier Example | Catalog Number Example |
|----------------------------|---|---------------------|------------------------|
| Probe | Biotin-labeled ODN 1826 | InvivoGen | tlrl-1826b |
| Control ODN (optional) | InvivoGen | tlrl-2138 | |
| Tissue Preparation | Paraffin-embedded or frozen tissue sections | - | - |
| Xylene | Sigma-Aldrich | 214736 | |
| Ethanol (100%, 95%, 70%) | Sigma-Aldrich | E7023 | |
| DEPC-treated water | Thermo Fisher Scientific | AM9920 | |
| Proteinase K | Thermo Fisher Scientific | AM2546 | |
| Hybridization | Hybridization Buffer | Sigma-Aldrich | H7782 |
| Formamide | Sigma-Aldrich | F9037 | |
| 20x SSC Buffer | Thermo Fisher Scientific | AM9763 | |
| Blocking | Normal Goat Serum | Vector Laboratories | S-1000 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | |
| Detection (Chromogenic) | Streptavidin-HRP or Streptavidin-AP | Vector Laboratories | SA-5004, SA-5100 |
| DAB Substrate Kit | Vector Laboratories | SK-4100 | |
| BCIP/NBT Substrate Kit | Vector Laboratories | SK-5400 | |

| | | | |
|--|---|-----------------------------|--------|
| Detection (Fluorescent) | Streptavidin, Alexa Fluor™ 488 conjugate | Thermo Fisher Scientific | S11223 |
| VECTASHIELD® Mounting Medium with DAPI | Vector Laboratories | H-1200 | |
| General Supplies | Hybridization oven | - | - |
| Coplin jars | - | - | |
| Coverslips | - | - | |
| Microscope slides | - | - | |
| Humidified chamber | - | - | |

Detailed Experimental Protocol

I. Tissue Preparation

For Paraffin-Embedded Sections:

- Deparaffinize slides in 2 changes of xylene for 5 minutes each.
- Rehydrate through a graded ethanol series: 100% (2x, 3 min), 95% (1x, 3 min), and 70% (1x, 3 min).
- Wash in DEPC-treated water for 5 minutes.
- Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, at 95-100°C for 10-20 minutes).
- Cool slides and wash in DEPC-treated PBS.
- Digest with Proteinase K (10-20 µg/mL in PBS) at 37°C for 10-30 minutes. The time needs to be optimized based on tissue type.
- Wash slides in DEPC-treated PBS (2x, 5 min).
- Fix tissue with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

- Wash in DEPC-treated PBS (2x, 5 min).
- Dehydrate through a graded ethanol series (70%, 95%, 100%) for 2 minutes each.
- Air dry the slides completely.

For Frozen Sections:

- Fix slides in 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Wash in DEPC-treated PBS (3x, 5 min).
- Permeabilize with Proteinase K (5-10 µg/mL in PBS) at room temperature for 5-15 minutes.
- Wash in DEPC-treated PBS (2x, 5 min).
- Dehydrate through a graded ethanol series (70%, 95%, 100%) for 2 minutes each.
- Air dry the slides completely.

II. In Situ Hybridization

- Prepare the hybridization solution with the biotin-labeled ODN 1826 probe. A starting concentration of 100-500 ng/mL is recommended, but should be optimized.[\[11\]](#)
- Apply the hybridization solution containing the probe to the tissue section.
- Cover with a coverslip, avoiding air bubbles.
- Denature the probe and target by heating the slides on a hot plate at 80-85°C for 5-10 minutes.
- Transfer the slides to a humidified chamber and hybridize overnight at 37-42°C.

III. Post-Hybridization Washes

- Carefully remove the coverslips by immersing the slides in 2x SSC at room temperature.
- Wash in 2x SSC at 37-42°C for 15 minutes.

- Wash in 1x SSC at 37-42°C for 15 minutes.
- Wash in 0.5x SSC at 37-42°C for 15 minutes.
- Wash in PBS at room temperature for 5 minutes.

IV. Signal Detection

A. Chromogenic Detection:

- Block endogenous peroxidase activity (if using HRP) by incubating slides in 0.3% H₂O₂ in methanol for 30 minutes.
- Wash in PBS (3x, 5 min).
- Block non-specific binding with 5% normal goat serum or 1% BSA in PBS for 1 hour at room temperature.[\[12\]](#)
- Incubate with Streptavidin-HRP or Streptavidin-AP conjugate (diluted according to the manufacturer's instructions) for 1 hour at room temperature in a humidified chamber.
- Wash in PBS (3x, 5 min).
- Develop the signal by incubating with the appropriate substrate solution (e.g., DAB for HRP or BCIP/NBT for AP) until the desired color intensity is reached.[\[7\]](#)[\[8\]](#) Monitor under a microscope.
- Stop the reaction by washing with distilled water.
- Counterstain with a suitable nuclear stain (e.g., Hematoxylin or Nuclear Fast Red).
- Dehydrate, clear, and mount with a permanent mounting medium.

B. Fluorescent Detection:

- Block non-specific binding with 5% normal goat serum or 1% BSA in PBS for 1 hour at room temperature.

- Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor™ 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
- Wash in PBS (3x, 5 min), protected from light.
- Mount with a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.[8]
- Visualize using a fluorescence microscope with the appropriate filter sets.

Data Presentation and Interpretation

Quantitative analysis can be performed by counting the number of positive cells or by measuring the signal intensity using image analysis software. Results should be compared to negative controls to ensure specificity.

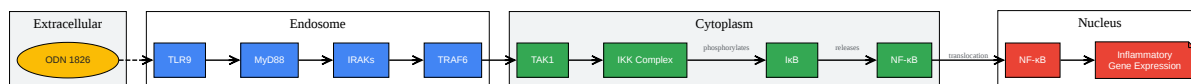
| Control Type | Purpose | Expected Outcome |
|-------------------------|--|---|
| No Probe Control | To check for non-specific binding of the detection system. | No signal. |
| Sense Probe Control | To ensure the signal is specific to the target sequence. | No signal. |
| Control ODN | To confirm that hybridization is dependent on the CpG motif of ODN 1826. | No or significantly reduced signal. |
| Positive Control Tissue | To validate the experimental setup and probe activity. | Strong, specific signal in expected cell types (e.g., spleen, lymph nodes). |

Visualizations

ODN 1826 Signaling Pathway

ODN 1826 is recognized by TLR9 in the endosome, leading to the recruitment of the MyD88 adaptor protein. This initiates a signaling cascade that results in the activation of transcription

factors NF- κ B and IRFs, culminating in the expression of inflammatory genes.

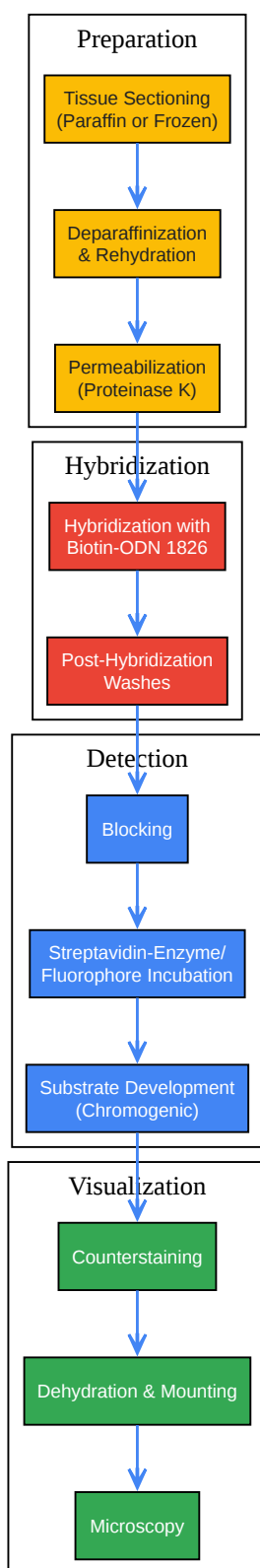


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Caption: Signaling pathway of ODN 1826 via TLR9 activation.

Experimental Workflow for In Situ Hybridization

The workflow outlines the major steps from tissue preparation to final visualization of the hybridized probe.



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Caption: Workflow for Biotin-labeled ODN 1826 in situ hybridization.

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